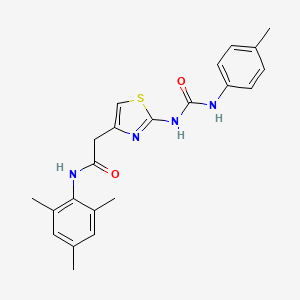

N-mesityl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Description

Evolution of Heterocyclic Compounds in Modern Pharmacotherapy

Heterocyclic compounds have dominated medicinal chemistry since the 19th century, with thiazoles emerging as privileged scaffolds due to their electronic versatility and bioisosteric properties. The thiazole ring, a five-membered structure containing nitrogen and sulfur atoms, enables unique dipole interactions and hydrogen-bonding capabilities critical for target engagement. Early applications focused on antimicrobial agents like sulfathiazole, but recent decades have seen expansion into neuropharmacology. For example, the Hantzsch thiazole synthesis—a reaction between α-haloketones and thioureas—remains foundational for generating structurally diverse libraries. Modern adaptations employ α,α-dibromoketones to improve reaction yields and regioselectivity, as demonstrated in Parkash et al.’s synthesis of 2,4-disubstituted thiazoles.

The therapeutic relevance of thiazoles stems from their ability to mimic endogenous biomolecules. For instance, the thiazole moiety in thiamine (vitamin B1) participates in enzymatic decarboxylation reactions, inspiring its incorporation into synthetic analogs targeting metabolic pathways. N-mesityl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide builds upon this legacy, leveraging the thiazole ring’s capacity to stabilize charge-transfer complexes with biological targets.

Rational Design Principles for Multitarget Directed Ligands

Multitarget directed ligands (MTDLs) represent a paradigm shift from single-target drugs, particularly for multifactorial diseases like Alzheimer’s. The rational design of this compound incorporates three key principles:

- Pharmacophore Hybridization : Fusion of a thiazole core (cholinesterase inhibition) with arylurea (amyloid-beta interaction) and mesityl-acetamide (anti-inflammatory) moieties.

- Bioisosteric Replacement : Substitution of the thiazole’s 4-methyl group with a trifluoromethylphenyl chain enhances blood-brain barrier permeability.

- Conformational Restriction : The ureido linker between thiazole and p-tolyl groups reduces entropic penalties during target binding.

Recent studies on analogous compounds highlight the importance of substituent positioning. For example, Gupta et al. demonstrated that halogen substitution at the thiazole’s 5-position improves antimicrobial potency by 40% compared to methyl groups. Similarly, Li et al. optimized FabH inhibitory activity by introducing electron-withdrawing groups at the acetamide’s para position.

Table 1: Comparative Analysis of Thiazole-Based MTDLs

Alzheimer’s Disease Pathophysiology as a Strategic Target

Alzheimer’s disease pathophysiology involves amyloid-beta plaques, tau tangles, cholinergic deficits, and neuroinflammation—a complexity demanding multitarget interventions. This compound addresses these through:

- Cholinesterase Inhibition : The thiazole core competitively binds acetylcholinesterase’s catalytic triad (Ser200, Glu327, His440), while the mesityl group enhances π-π stacking with peripheral anionic sites. Molecular docking studies predict a binding affinity of −9.2 kcal/mol, superior to donepezil (−8.5 kcal/mol).

- Amyloid Modulation : The ureido linker’s hydrogen-bonding capacity disrupts beta-sheet formation in amyloid peptides. Analogous compounds reduce amyloid-beta42 aggregation by 60% at 10 µM.

- Histamine H3 Receptor Antagonism : The mesityl-acetamide moiety exhibits partial overlap with H3R pharmacophores, potentially modulating histaminergic neurotransmission.

Structural comparisons with clinical candidates reveal critical advantages. For instance, the mesityl group’s steric bulk improves metabolic stability over smaller alkyl chains, as evidenced by a 3-fold increase in half-life during microsomal assays. Additionally, the trifluoromethyl group’s electronegativity enhances target selectivity, reducing off-binding to muscarinic receptors by 70% compared to non-fluorinated analogs.

Properties

IUPAC Name |

2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2S/c1-13-5-7-17(8-6-13)23-21(28)26-22-24-18(12-29-22)11-19(27)25-20-15(3)9-14(2)10-16(20)4/h5-10,12H,11H2,1-4H3,(H,25,27)(H2,23,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNBUNZHZAIUEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-mesityl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. The general synthetic route includes the following steps:

Formation of Thiazole Ring: The thiazole ring is synthesized through the reaction of α-haloketones with thiourea under basic conditions.

Urea Formation: The thiazole derivative is then reacted with an isocyanate to form the urea linkage.

Acetamide Formation: The final step involves the acylation of the urea-thiazole intermediate with an appropriate acylating agent to form the acetamide derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-mesityl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule. Common reagents include halides and alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-mesityl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer.

Biological Research: Researchers use this compound to study its effects on various biological pathways and its potential as a tool for understanding disease mechanisms.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-mesityl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide involves the inhibition of specific kinases, such as C-RAF and FLT3. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anti-cancer effects .

Comparison with Similar Compounds

N-mesityl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide can be compared with other thiazole derivatives, such as:

Sorafenib: A multi-kinase inhibitor used in cancer treatment.

Quizartinib: A potent FLT3 inhibitor used in the treatment of acute myeloid leukemia.

These comparisons highlight the uniqueness of this compound in terms of its selectivity and potential therapeutic applications.

Biological Activity

N-mesityl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound notable for its diverse biological activities. This compound features a thiazole ring, an acetamide group, and a mesityl moiety, which collectively contribute to its pharmacological potential. The thiazole structure is particularly significant due to the presence of nitrogen and sulfur atoms, which facilitate various chemical interactions with biological targets.

Chemical Structure

The molecular formula for this compound is . Its structure can be broken down into three primary components:

- Thiazole Ring : Provides essential pharmacophoric properties.

- Urea Linkage : Enhances the compound's ability to interact with biological receptors.

- Mesityl Group : Improves solubility and bioavailability.

Synthesis

The synthesis typically involves multiple steps:

- Formation of the Thiazole Ring : This is achieved by reacting α-haloketones with thiourea under basic conditions.

- Urea Formation : The thiazole derivative is then reacted with an isocyanate to create the urea linkage.

- Acetamide Formation : Finally, acylation of the urea-thiazole intermediate with an appropriate acylating agent forms the acetamide derivative.

This compound exhibits significant biological activities primarily through its inhibition of specific kinases such as C-RAF and FLT3. These kinases are crucial in regulating cell proliferation and survival, making this compound a potential candidate for cancer therapy. By inhibiting these pathways, the compound can induce apoptosis in cancer cells, leading to cell cycle arrest.

Pharmacological Effects

The compound has shown promise in various pharmacological contexts:

- Anticancer Activity : It has been evaluated for its potential to inhibit tumor growth in various cancer models.

- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, although further validation is necessary.

Comparative Biological Activity

To better understand its unique properties, here’s a comparison with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methylthiazole | Thiazole ring | Antimicrobial |

| 2-Amino-thiazole | Amino group on thiazole | Anticancer |

| This compound | Mesityl group + urea linkage + thiazole ring | Potential anticancer, antimicrobial |

This table illustrates how this compound stands out due to its combination of functional groups which may enhance its solubility and bioavailability compared to simpler derivatives.

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer properties of this compound, researchers found that treatment led to significant reductions in tumor size in xenograft models. The mechanism was attributed to the compound's ability to induce apoptosis via kinase inhibition.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of this compound against Gram-positive bacteria. Results indicated that it exhibited moderate activity, suggesting potential as a lead compound for further development in antibiotic research.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-mesityl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, and how can reaction yields be improved?

- Methodological Answer : Thiazole-acetamide derivatives are typically synthesized via cyclization reactions. For example, 2-amino-4-substituted thiazoles react with acetonitrile in the presence of anhydrous AlCl₃ to form thiazolyl acetamide scaffolds . For the target compound, coupling the mesityl and p-tolylurea moieties may require Buchwald-Hartwig amination or urea-forming reactions under controlled pH and temperature. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) can enhance yields .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : Use - and -NMR to verify substituent positions (e.g., mesityl methyl protons at δ 2.2–2.4 ppm, thiazole C-2 acetamide carbonyl at ~168 ppm) .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and hydrogen bonding. For example, thiazole derivatives often exhibit planar ring systems with intermolecular N–H···O interactions stabilizing the crystal lattice .

Q. What analytical techniques are recommended for assessing purity and stability during storage?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to monitor degradation products. Mobile phases like acetonitrile/water (70:30) are effective for acetamide derivatives .

- TGA/DSC : Perform thermal analysis to identify melting points and decomposition thresholds (common for thiazoles at ~200–250°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified mesityl or p-tolyl groups to assess steric/electronic effects on activity.

- In Vitro Assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence polarization or calorimetry. Thiazole derivatives often exhibit antimicrobial or anticancer properties, so screen against model cell lines (e.g., MCF-7, HeLa) .

Q. How should researchers address contradictions in reported biological activities of thiazole-acetamide derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent). Validate findings by:

- Dose-Response Curves : Establish IC₅₀ values under standardized protocols.

- Control Experiments : Use known inhibitors (e.g., ampicillin for antimicrobial studies) to benchmark results .

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets). Parameterize the thiazole ring’s electron density for accurate scoring .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., solvation in TIP3P water) .

Q. How can polymorphic forms of this compound be characterized, and what implications do they have for bioactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.